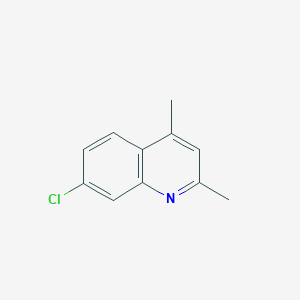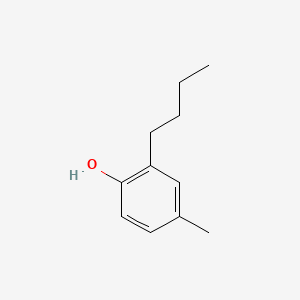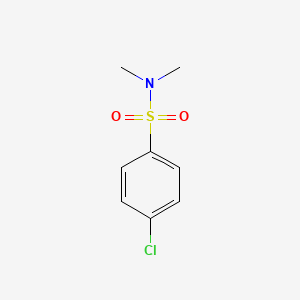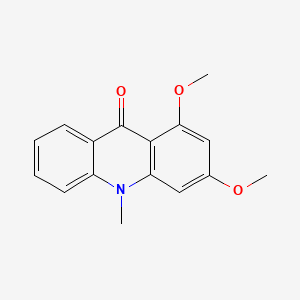
7-Chloro-2,4-dimethylquinoline
説明
7-Chloro-2,4-dimethylquinoline is a chemical compound with the empirical formula C11H10ClN . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of 7-Chloro-2,4-dimethylquinoline has been described in several papers . An improved process utilizes tetrachloro-1,4 (or 1,2)-quinone as an oxidant in the Doebner-Miller synthesis of 7-chloroquinaldine . This process improves yields and eliminates the need for forming a ZnCl₂ complex to isolate the end product .Molecular Structure Analysis
The molecular structure of 7-Chloro-2,4-dimethylquinoline is represented by the SMILES stringCc1cc(C)c2ccc(Cl)cc2n1 . The InChI key for this compound is ZUQZYIPMTITDFX-UHFFFAOYSA-N . Chemical Reactions Analysis
The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions . As a result, it can be replaced selectively to form derivatives at that position .科学的研究の応用
1. Synthesis and Cytotoxic Evaluation
7-Chloro-2,4-dimethylquinoline derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. Compounds with this structure have shown promise as models for antitumor drugs, particularly due to their selective cytotoxicity against tumor cells while exhibiting low unspecific cytotoxicity (Kouznetsov et al., 2016).
2. Antibacterial Quinolines Synthesis
This compound has been used in the synthesis of antibacterial quinolines. Specific derivatives have shown significant antibacterial activity, which was enhanced by microwave-assisted synthesis on alumina (Kidwai et al., 2000).
3. Antioxidative or Prooxidative Effects
Studies have explored the antioxidative and prooxidative effects of 7-Chloro-4-hydroxyquinoline derivatives on erythrocyte hemolysis. The findings indicate potential applications in modifying oxidative stress responses in biological systems (Liu et al., 2002).
4. Synthesis and Cytotoxicity of 4-Aminoquinoline Derivatives
4-Aminoquinoline derivatives synthesized from 4-chloro-7-substituted-quinolines have been evaluated for cytotoxic effects on breast tumor cell lines, suggesting potential applications in cancer treatment (Zhang et al., 2007).
5. Synthesis of 4,7-Dimethylquinoline-2-carboxaldehyde
Research on the synthesis of 4,7-Dimethylquinoline-2-carboxaldehyde and its derivatives highlights its importance in industrial and medical applications, particularly in the development of analytical reagents, pharmaceutical substances, and potential anticancer agents (Aydemir & Kaban, 2018).
6. Formation of Supramolecular Assemblies
The 7-amino-2,4-dimethylquinolinium salts form three-dimensional supramolecular networks, displaying strong luminescence sensitive to anion species. These findings are relevant to the development of luminescent materials and sensors (Su et al., 2012).
7. Synthesis of 4-Arylselanyl-7-Chloroquinolines as Acetylcholinesterase Inhibitors
4-Arylselanyl-7-chloroquinolines, synthesized through an alternative method, have been evaluated as acetylcholinesterase inhibitors, showing potential as therapeutic agents for neurodegenerative disorders like Alzheimer's disease (Duarte et al., 2017).
Safety And Hazards
将来の方向性
Quinoline motifs, such as 7-Chloro-2,4-dimethylquinoline, continue to be of interest in drug discovery programs due to their broad spectrum of bio-responses . They are still being applied to create compounds with wide-ranging pharmacological activities . Therefore, the future directions for 7-Chloro-2,4-dimethylquinoline likely involve further exploration of its potential applications in medicinal and industrial chemistry.
特性
IUPAC Name |
7-chloro-2,4-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-5-8(2)13-11-6-9(12)3-4-10(7)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQZYIPMTITDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345604 | |
| Record name | 7-Chloro-2,4-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24781906 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-Chloro-2,4-dimethylquinoline | |
CAS RN |
88499-96-1 | |
| Record name | 7-Chloro-2,4-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 88499-96-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Naphthalenecarboxylic acid, 4-[(4-chloro-3-sulfophenyl)azo]-3-hydroxy-](/img/structure/B1619862.png)

![N-[(4-chlorophenyl)methyl]pyridin-4-amine](/img/structure/B1619865.png)



